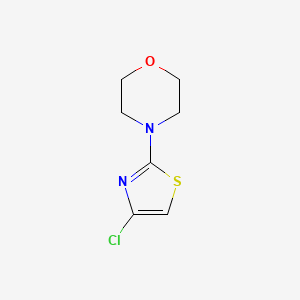

4-(4-Chlorothiazol-2-YL)morpholine

Descripción

Significance of Thiazole-Containing Heterocyclic Compounds in Biological and Medicinal Chemistry

Thiazole (B1198619), a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. wisdomlib.orgnih.govtandfonline.com Its unique structural and electronic properties have made it a versatile building block for the development of a wide array of therapeutic agents. wisdomlib.orgjetir.org

The journey of thiazole in medicine is rich and storied. Its presence was first identified in natural products, most notably in Vitamin B1 (Thiamine), which is essential for numerous metabolic processes. nih.gov The pioneering work of chemists like Hofmann, Hantsch, and Bogert laid the foundation for thiazole chemistry, paving the way for its synthetic exploration. nih.goveurekaselect.com A significant milestone in the history of thiazole-based therapeutics was the discovery of the penicillin nucleus, where a reduced thiazole ring (thiazolidine) is a critical component of its antibacterial activity. nih.govresearchgate.net This discovery catalyzed extensive research into synthetic thiazole derivatives, leading to the development of a broad spectrum of medicinally important compounds. nih.goveurekaselect.com Over the decades, the applications of thiazoles have expanded beyond antibiotics to include a diverse range of therapeutic areas. nih.govjetir.org

The thiazole nucleus is a versatile pharmacophore that has been incorporated into a multitude of drugs with diverse therapeutic applications. wisdomlib.orgnih.govtandfonline.comjetir.orgpharmaguideline.com Its derivatives have demonstrated a wide range of biological activities, making them a focal point of interest in drug discovery and development. wisdomlib.orgtandfonline.comjetir.org

Some of the key pharmacological applications of thiazole scaffolds include:

Antimicrobial Activity: Thiazole derivatives have shown potent antibacterial and antifungal properties. nih.govresearchgate.netontosight.ai For instance, sulfathiazole (B1682510) is a well-known antimicrobial drug. nih.govjetir.org

Anticancer Activity: A significant number of thiazole-containing compounds have been investigated for their potential as anticancer agents. wisdomlib.orgtandfonline.comnih.gov Tiazofurin is an example of an antineoplastic drug with a thiazole core. nih.goveurekaselect.com

Antiviral Activity: The thiazole ring is a key component in some antiretroviral drugs, such as Ritonavir, which is used in the treatment of HIV/AIDS. nih.govresearchgate.net

Anti-inflammatory Activity: Certain thiazole derivatives, like Meloxicam, are non-steroidal anti-inflammatory drugs (NSAIDs). jetir.orgpharmaguideline.com

Other Therapeutic Areas: The applications of thiazoles extend to antidiabetic, antioxidant, antimalarial, and anticonvulsant agents, among others. wisdomlib.orgjetir.orgpharmaguideline.com

The following table provides a summary of some notable thiazole-containing drugs and their therapeutic applications:

| Drug Name | Therapeutic Application |

| Sulfathiazole | Antimicrobial nih.govjetir.org |

| Penicillin | Antibiotic (contains a thiazolidine (B150603) ring) nih.govresearchgate.net |

| Ritonavir | Antiretroviral nih.govresearchgate.net |

| Abafungin | Antifungal nih.goveurekaselect.com |

| Tiazofurin | Anticancer nih.goveurekaselect.com |

| Meloxicam | Anti-inflammatory jetir.orgpharmaguideline.com |

Role of the Morpholine (B109124) Moiety in Bioactive Chemical Structures

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is another cornerstone in medicinal chemistry. nih.govresearchgate.netbiosynce.com It is frequently incorporated into drug candidates to enhance their physicochemical and biological properties. nih.govsci-hub.se

The morpholine ring possesses several structural features that make it an attractive component in drug design. It typically adopts a stable chair-like conformation, similar to cyclohexane. biosynce.com The presence of the oxygen atom imparts polarity and the ability to form hydrogen bonds, which can improve solubility and interactions with biological targets. biosynce.comnih.gov The nitrogen atom in the morpholine ring is weakly basic, which can influence the pKa of the molecule and its behavior in physiological environments. nih.gov This combination of features allows the morpholine moiety to participate in various interactions, including hydrophilic and lipophilic interactions, and can contribute to improved brain permeability in certain compounds. nih.gov

The incorporation of a morpholine ring can significantly influence the biological activity of a molecule. nih.govresearchgate.net Morpholine-containing compounds have been reported to exhibit a wide array of pharmacological effects, including:

Anticancer activity researchgate.net

Anti-inflammatory properties researchgate.net

Antimicrobial effects researchgate.netbiosynce.com

Antiviral activity biosynce.com

The morpholine moiety can act as a pharmacophore, directly contributing to the biological activity, or it can serve as a scaffold to orient other functional groups for optimal interaction with a biological target. nih.govsci-hub.se Furthermore, the inclusion of a morpholine ring is often associated with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. nih.govresearchgate.net

Rationale for Investigating the Hybrid Structure of 4-(4-Chlorothiazol-2-YL)morpholine

The rationale for investigating the hybrid structure of this compound stems from the well-documented and complementary pharmacological profiles of its constituent thiazole and morpholine moieties. The thiazole ring, particularly when substituted with a halogen like chlorine, is a known pharmacophore with a broad spectrum of biological activities. The morpholine ring is a "privileged structure" in medicinal chemistry, often incorporated to enhance drug-like properties such as solubility, metabolic stability, and target binding affinity. nih.govresearchgate.net

The combination of these two moieties into a single molecule, this compound, presents a compelling strategy for the development of novel bioactive compounds. The hypothesis is that the thiazole component will provide the core biological activity, while the morpholine ring will fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to a compound with enhanced therapeutic potential. The chlorine atom on the thiazole ring can also play a crucial role in modulating the electronic properties and biological activity of the compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chloro-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZAHLFTBUJSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702362 | |

| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-68-9 | |

| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 4 Chlorothiazol 2 Yl Morpholine

Comprehensive Analysis of Synthetic Routes to 4-(4-Chlorothiazol-2-YL)morpholine

The synthesis of this compound can be achieved through various multi-step approaches, which hinge on the careful selection of precursors and optimization of reaction conditions to ensure high yields and purity. nih.govorganic-chemistry.org

The primary precursors for the synthesis of the target compound generally involve a morpholine-containing nucleophile and a thiazole-based electrophile, or vice versa. Key reactants that can be employed in the synthesis of the morpholine-thiazole scaffold include:

Morpholine (B109124): As a readily available and inexpensive secondary amine, morpholine serves as a fundamental building block. researchgate.netchemrxiv.org

2,4-Dichlorothiazole (B1313550): This is a crucial precursor, providing the thiazole (B1198619) ring with a chlorine atom at the 4-position and a reactive chlorine at the 2-position for nucleophilic substitution by morpholine.

Alternative Thiazole Precursors: In some synthetic strategies, 2-amino-4-chlorothiazole (B36688) can be utilized. nih.gov This would then require subsequent reactions to introduce the morpholine moiety. Another approach could involve the use of 2-aminothiazol-4(5H)-one as a starting material to generate 2-amino-4-halothiazoles. nih.gov

The construction of this compound is typically accomplished through a multi-step reaction sequence. A common and direct approach involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorothiazole and morpholine.

General Synthetic Approach:

Reaction of 2,4-Dichlorothiazole with Morpholine: 2,4-Dichlorothiazole is treated with morpholine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The greater reactivity of the chlorine atom at the 2-position of the thiazole ring compared to the one at the 4-position allows for selective substitution by the morpholine nucleophile.

A related synthesis involves the reaction of 4-(2-chloroacetyl)morpholine with a thioamide or a similar sulfur-containing nucleophile to form the thiazole ring, followed by chlorination at the 4-position. jocpr.com However, the direct SNAr approach is generally more convergent.

For instance, a similar synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine (B1303653) from 2,4,6-trichloropyrimidine (B138864) and morpholine proceeds by combining the reactants in acetone (B3395972) at 0 °C and then warming to room temperature. chemicalbook.com This highlights a general methodology that can be adapted for thiazole systems.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate SNAr reactions.

Base: The presence of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, is typically required to scavenge the acid produced during the reaction, driving the equilibrium towards the product. jocpr.com

Temperature: The reaction temperature is a crucial factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The optimal temperature is determined empirically for each specific reaction. For example, in a related synthesis, the reaction of 4-(4-chlorothiophen-2-yl)thiazol-2-amine with N-bromosuccinimide was conducted at a low temperature of 0°C. frontiersin.org

Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate. For instance, in the synthesis of other morpholine derivatives, catalysts like triethylamine have been used. jocpr.com

A study on the reaction of morpholine with an aldehyde and phenylacetylene (B144264) utilized a Cu-supported amine-functionalized Fe3O4 nanocatalyst to optimize the reaction conditions. researchgate.net While not a direct synthesis of the target compound, this demonstrates the use of advanced catalytic systems to improve reaction efficiency.

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Modern purification techniques commonly employed include:

Column Chromatography: This is a standard and highly effective method for separating the desired product from a mixture. Silica gel is a common stationary phase, and the mobile phase is a carefully selected solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). chemicalbook.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for achieving high purity. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. The crude product is typically diluted with an organic solvent like dichloromethane (B109758) and washed with an aqueous solution such as saturated sodium bicarbonate. chemicalbook.com

The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound scaffold offers several sites for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities. nih.gov

The thiazole ring in this compound is a key site for functionalization. The chlorine atom at the 4-position is particularly amenable to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the C4 position of the thiazole ring can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups. For example, similar chloro-substituted heterocycles undergo SNAr reactions with amines, alcohols, and thiols.

Metal-Catalyzed Cross-Coupling Reactions:

The C4-chloro group can also participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, a sulfone group on a thiazole ring has been shown to be a versatile handle for facilitating metal-catalyzed couplings. rsc.org

Table of Potential Thiazole Ring Modifications:

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Nucleophilic Aromatic Substitution | Amines (R-NH2) | Amino group (-NHR) |

| Nucleophilic Aromatic Substitution | Alcohols (R-OH) / Alkoxides (R-O⁻) | Ether group (-OR) |

| Nucleophilic Aromatic Substitution | Thiols (R-SH) / Thiolates (R-S⁻) | Thioether group (-SR) |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group |

| Stille Coupling | Organostannane / Pd catalyst | Alkyl, alkenyl, or aryl group |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Substituted amino group |

These derivatization strategies highlight the versatility of the this compound scaffold as a building block for the synthesis of more complex molecules with potential applications in various fields of chemical research. nih.govfrontiersin.org

Substituent Variations on the Morpholine Ring

The introduction of substituents onto the morpholine ring of this compound is a key strategy for modulating its physicochemical properties and biological activity. Methodologies to achieve this can be broadly categorized into two main approaches: the use of pre-functionalized morpholine precursors in the initial synthesis or the direct functionalization of the pre-formed this compound scaffold.

A prevalent strategy for accessing substituted morpholine derivatives involves a copper-catalyzed three-component reaction. This method utilizes amino alcohols, aldehydes, and diazomalonates to construct highly substituted morpholines in a single step. nih.gov This approach is notable for its use of readily available starting materials and its ability to generate diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.gov For instance, reacting a substituted amino alcohol with an appropriate aldehyde and diazomalonate can yield a morpholine ring with desired substituents at various positions, which can then be coupled with a 2,4-dichlorothiazole to furnish the final target molecule.

Another versatile method for synthesizing substituted morpholines is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. organic-chemistry.org This technique allows for the creation of substituted morpholines under continuous flow conditions, offering a scalable and efficient route to these important heterocycles. organic-chemistry.org

Furthermore, palladium-catalyzed reactions have been employed for the synthesis of substituted morpholines. A base-free Pd(DMSO)2(TFA)2 catalyst enables the Wacker-type aerobic oxidative cyclization of alkenes to afford various six-membered nitrogen heterocycles, including morpholines with substituents. organic-chemistry.org Additionally, a four-step synthesis starting from enantiomerically pure amino alcohols can produce cis-3,5-disubstituted morpholines via a key Pd-catalyzed carboamination reaction. e3s-conferences.org

Direct functionalization of the morpholine ring once the this compound core is formed presents a more convergent approach. However, this can be challenging due to the relative inertness of the C-H bonds of the morpholine ring. Advanced techniques such as C-H activation could potentially be employed. For example, methods for the regioselective C-H functionalization of quinolines using transition metal catalysis could be adapted for the morpholine scaffold. academicjournals.org

The following table summarizes various substituted morpholine derivatives that can be synthesized and potentially incorporated into the this compound scaffold, based on established synthetic routes for morpholine synthesis.

| Substituent Position | Type of Substituent | Potential Synthetic Method |

| C-2 | Aryl | Photocatalytic diastereoselective annulation |

| C-3 | Alkyl, Aryl | Tandem hydroamination and asymmetric transfer hydrogenation of aminoalkynes |

| C-2, C-6 | Disubstituted | Iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers and allylic alcohols |

| C-3, C-5 | Disubstituted | Pd-catalyzed carboamination of ethanolamine (B43304) derivatives |

Incorporation of Linker Units and Hybrid Molecule Design

The design of hybrid molecules that incorporate the this compound scaffold with other pharmacophores via a linker unit is a promising strategy in drug discovery. This approach aims to combine the biological activities of two or more distinct molecular entities to create a new chemical entity with potentially enhanced potency, selectivity, or a novel mechanism of action.

One common strategy involves introducing a functional group on the morpholine ring that can serve as an attachment point for a linker. For example, starting with a morpholine derivative bearing a primary amine or a carboxylic acid group, the 4-(4-chlorothiazol-2-yl) moiety can be installed, followed by coupling of the linker to the functional group. For instance, Schiff bases of 4-(4-aminophenyl)morpholine have been synthesized, where the amino group can be further functionalized to incorporate a linker. nih.gov

Alternatively, the thiazole ring can be the point of attachment for a linker. The chlorine atom at the C4 position of the thiazole ring is susceptible to nucleophilic substitution, providing a convenient handle for introducing a linker. For example, a linker with a terminal nucleophile (e.g., an amine or a thiol) could displace the chloride to form a new C-N or C-S bond, respectively.

The design of hybrid molecules often involves connecting the this compound scaffold to another heterocyclic system known for its biological activity. For instance, hybrid molecules combining a morpholine-thiazole unit with a benzimidazole (B57391) have been reported. nih.gov Similarly, quinoline-based morpholine-1,2,3-triazole hybrids have been synthesized using click chemistry, where a propargyl ether on the quinoline (B57606) core is reacted with an azide (B81097) to form the triazole linker. chemicalbook.com

The table below provides examples of potential hybrid molecule designs incorporating the this compound scaffold.

| Partner Pharmacophore | Linker Type | Potential Synthetic Strategy |

| Benzimidazole | Amide | Amide bond formation between a carboxyl-functionalized this compound and an amino-benzimidazole. |

| Quinoline | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) between an azide-functionalized this compound and an alkyne-functionalized quinoline. |

| Porphyrin | Direct linkage | Nucleophilic substitution of a nitroporphyrin with morpholine. nih.gov |

| Thiazolidinone | Alkyl chain | Multi-step synthesis involving the reaction of a functionalized morpholine with a thiazolidinone precursor. |

These strategies highlight the versatility of the this compound scaffold in the design and synthesis of complex molecules with potential therapeutic applications. The ability to introduce substituents on the morpholine ring and to incorporate various linker units allows for extensive exploration of the chemical space around this core structure.

In Depth Biological Activity and Pharmacological Efficacy Studies of 4 4 Chlorothiazol 2 Yl Morpholine

In Vitro Pharmacological Profiling of 4-(4-Chlorothiazol-2-YL)morpholine and Related Derivatives

The in vitro pharmacological profile of compounds containing the thiazole (B1198619) and morpholine (B109124) scaffolds has been the subject of extensive research to determine their potential therapeutic activities. Studies have focused on evaluating their efficacy across various biological targets, particularly in the realms of inflammation and microbial infections. The unique structural characteristics of these heterocyclic compounds make them promising candidates for the development of novel therapeutic agents.

Anti-inflammatory Efficacy Investigations

The anti-inflammatory potential of thiazole derivatives has been demonstrated through various in vitro assays. These investigations primarily focus on the inhibition of key enzymes involved in the inflammatory cascade and the modulation of inflammatory mediators.

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.govfrontiersin.org The enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govfrontiersin.org The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs.

In vitro studies on a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated potent inhibitory activity against the COX-2 enzyme. researchgate.netnih.gov Several of these compounds exhibited significant potency, with IC50 values in the low micromolar range, comparable to or exceeding the efficacy of known COX-2 inhibitors like celecoxib. researchgate.netnih.gov For instance, compounds designated as 5b, 5d, and 5e were identified as dominant and selective COX-2 inhibitors. researchgate.netnih.gov While also showing activity against COX-1, the compounds generally displayed a higher selectivity index (SI) for COX-2, indicating a more targeted anti-inflammatory effect. researchgate.netnih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| Compound 5b | Data not specified | 0.76 - 9.01 (range for all compounds) | 42 |

| Compound 5d | Data not specified | 0.76 - 9.01 (range for all compounds) | 112 |

| Compound 5e | Data not specified | 0.76 - 9.01 (range for all compounds) | 124 |

| Celecoxib (Standard) | Data not specified | 0.05 | Data not specified |

| Aspirin (Standard) | 15.32 | Data not specified | Data not specified |

The lipoxygenase (LOX) pathway is another important route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic target for inflammatory conditions.

The same series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives was evaluated for inhibitory effects on the 5-LOX enzyme. researchgate.netnih.gov The results indicated that these compounds are also capable of inhibiting this pathway. Compounds 5d and 5e, which were potent COX-2 inhibitors, also showed dominant activity against 5-LOX, with IC50 values in the micromolar range. nih.gov This dual inhibition of both COX and LOX pathways suggests a broad-spectrum anti-inflammatory profile for these thiazole derivatives. nih.gov

| Compound | 5-LOX IC50 (µM) |

|---|---|

| Compound 5d | 23.08 |

| Compound 5e | 38.46 |

| Zileuton (Standard) | 11.00 |

Inflammation is a complex process involving a variety of chemical mediators. nih.gov Beyond direct enzyme inhibition, the anti-inflammatory potential of thiazole derivatives has been explored by examining their ability to counteract the effects of various phlogistic agents. Studies have investigated the role of these compounds in models where inflammation is induced by mediators such as prostaglandin E2, leukotriene, bradykinin, and histamine. nih.govfrontiersin.org The ability of potent compounds to reduce paw edema induced by these agents indicates their capacity to interfere with multiple pathways in the inflammatory response. frontiersin.org This suggests that the anti-inflammatory mechanism of these compounds extends beyond COX/LOX inhibition to include antagonism of key inflammatory signaling molecules.

Antimicrobial Activity Spectrum

The morpholine and thiazole nuclei are present in many compounds that have been evaluated for antimicrobial properties. jocpr.comresearchgate.net Research has explored the synthesis of various derivatives to identify new agents with significant biological activity against a range of pathogens.

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant challenge in the treatment of bacterial infections. nih.gov Consequently, there is a substantial research effort to discover novel compounds effective against this multidrug-resistant pathogen.

Thiazole derivatives have shown promise in this area. A series of 2,5-disubstituted thiazole compounds demonstrated potent activity against clinically relevant isolates of MRSA. nih.gov Structure-activity relationship (SAR) studies revealed that specific chemical groups on the thiazole ring are critical for antibacterial action. nih.gov Similarly, certain 5-methylthiazole based thiazolidinones have exhibited good antibacterial efficacy, with some compounds showing better activity against resistant strains of MRSA than reference antibiotics. mdpi.com

The morpholine moiety has also been incorporated into potential antibacterial agents. A ruthenium-based complex modified with a morpholine moiety, designated Ru(ii)-3, exhibited strong potency against S. aureus with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov This agent demonstrated rapid bactericidal activity, killing over 99% of S. aureus within two hours at its MIC value. nih.gov The combination of thiazoline derivatives with conventional antibiotics has also been shown to significantly reduce the MIC values of the antibiotics, suggesting a synergistic effect that could be used to treat infections caused by MDR Staphylococcus aureus. nih.gov

| Compound Type / Name | Organism | Activity Metric | Result |

|---|---|---|---|

| Ru(ii)-3 (Morpholine-modified Ru-based agent) | S. aureus | MIC | 0.78 µg/mL |

| 2-amino-2-thiazoline | MDR S. aureus | MIC | 32 µg/mL |

| 2-thiazoline-2-thiol | MDR S. aureus | MIC | 64 µg/mL |

| 2-acetyl-2-thiazoline | MDR S. aureus | MIC | 32 µg/mL |

Antifungal Efficacy

There are no specific studies available in the reviewed scientific literature that evaluate the antifungal efficacy of this compound. While numerous thiazole derivatives have been synthesized and tested against various fungal pathogens, showing a range of activities, data for this specific compound is not publicly available. nih.govnih.gov For instance, studies on other novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity against reference and clinical strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov However, these findings cannot be directly extrapolated to this compound.

Antiviral Efficacy (e.g., against Influenza A, SARS-CoV-2)

No specific research detailing the antiviral efficacy of this compound against Influenza A, SARS-CoV-2, or any other viruses was found in the public domain. The antiviral properties of the broader thiazole chemical class have been a subject of patent reviews, indicating that some derivatives may inhibit a range of viruses, including influenza viruses and coronaviruses. nih.govresearchgate.net However, specific experimental data for this compound is absent from the available literature.

Antiparasitic Activity

Investigations into the specific antiparasitic activity of this compound have not been reported in the available scientific literature. Thiazole-containing compounds, as a general class, have been explored for their potential against various parasites, including those responsible for Chagas disease, leishmaniasis, and malaria. mdpi.comunl.pt For example, studies on naphthyl-thiazole derivatives have shown cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt Without direct studies, the antiparasitic potential of this compound remains undetermined.

Anticancer Potential and Cytotoxicity Analyses

Specific data on the anticancer potential or cytotoxicity of this compound is not available in published research. The thiazole scaffold is a common feature in many compounds investigated for anticancer properties, with various derivatives showing activity against different cancer types. researchgate.netekb.egmdpi.com

There are no published results from cell line-based cytotoxicity assays, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, for this compound. Such assays are standard for evaluating the in vitro cytotoxic effects of novel compounds. ekb.eg For context, studies on other novel thiazole derivatives have reported IC50 values against various human cancer cell lines, such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver), demonstrating the common application of this methodology. ekb.egmdpi.com

Table 1: Illustrative Cytotoxicity Data for a Representative Thiazole Derivative (Compound 4c) Note: This data is for a different thiazole derivative and is provided for illustrative purposes only, as no data exists for this compound.

| Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

| MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| Data sourced from a study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones. mdpi.com |

Evaluation of Apoptosis Induction and Cell Cycle Modulation

No studies have been published that evaluate the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. Research into other thiazole derivatives has shown that these compounds can initiate apoptosis through various mechanisms, including the activation of caspases and disruption of the mitochondrial membrane potential. researchgate.netukrbiochemjournal.orgnih.gov Furthermore, some thiazole-naphthalene derivatives have been shown to arrest the cell cycle at the G2/M phase, a common mechanism for anticancer agents. nih.gov The potential of this compound to act via these pathways has not been investigated.

Other Therapeutic Activity Explorations

There is no information in the scientific literature regarding the exploration of this compound for other therapeutic activities. Structurally related compounds containing a thiazole ring have been investigated for a wide array of pharmacological effects, including anthelmintic and anti-inflammatory properties. nih.govtsijournals.com However, the specific therapeutic profile of this compound remains uncharacterized.

Analgesic Effects

The analgesic properties of compounds structurally related to this compound have been demonstrated through their interaction with key enzymes in the inflammatory pathway. A study focusing on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which share a similar thiazole core, has provided significant insights into the potential mechanisms of action. These investigations have revealed that the analgesic effects are closely linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

In vitro assays have shown that these thiazole derivatives are potent inhibitors of COX-2, an enzyme that is induced during inflammation and contributes to pain signaling. frontiersin.org The inhibitory concentrations (IC50) for COX-2 were found to be in the micromolar range, with some derivatives showing high selectivity for COX-2 over the constitutive COX-1 isoform. frontiersin.org This selectivity is a desirable characteristic for analgesic and anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives also demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. frontiersin.org The dual inhibition of both COX and LOX pathways suggests a broad-spectrum anti-inflammatory and analgesic potential.

| Compound Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|---|---|

| 5b | Data not specified | 0.76 | Data not specified | 42 |

| 5d | Data not specified | 9.01 | 23.08 | 112 |

| 5e | Data not specified | Data not specified | 38.46 | 124 |

| Aspirin (Standard) | 15.32 | Data not specified | Data not specified | Data not specified |

| Celecoxib (Standard) | Data not specified | 0.05 | Data not specified | Data not specified |

| Zileuton (Standard) | Data not specified | Data not specified | 11.00 | Data not specified |

Antimycobacterial Activity

The thiazole ring is a core component of various compounds with demonstrated antimycobacterial properties. Research into derivatives containing the this compound scaffold has highlighted their potential in combating Mycobacterium tuberculosis. A study on a series of 2,4-disubstituted pyridine derivatives, which incorporated a morpholine ring, found that these compounds exhibited significant bactericidal activity against M. tuberculosis located within human macrophages. This indicates that such compounds can penetrate host cells and exert their effects on intracellular pathogens.

Furthermore, investigations into other thiazole-containing structures, such as 2-(thiazol-4-yl)thiazolidin-4-one derivatives, have shown promising in vitro activity against both M. tuberculosis H37Ra and Mycobacterium bovis BCG strains. These findings underscore the potential of the thiazole scaffold in the development of new antimycobacterial agents. The presence of the morpholine group is often associated with improved pharmacokinetic properties, which could enhance the in vivo efficacy of these compounds.

Vanin-1 Enzyme Inhibition

Vanin-1 is an ectoenzyme with pantetheinase activity that is involved in oxidative stress and inflammation. mdpi.com Inhibition of this enzyme has emerged as a promising therapeutic strategy for inflammatory conditions. Recent studies have identified thiazole carboxamides as potent inhibitors of Vanin-1. nih.gov A particular derivative, designated as X17, demonstrated robust inhibition of Vanin-1 at the protein, cellular, and tissue levels. nih.gov

The inhibitory activity of these thiazole derivatives against Vanin-1 is attributed to their specific binding to the enzyme's active site. The co-crystal structure of a lead compound with Vanin-1 has confirmed this binding mode. nih.gov The ability of these compounds to modulate the activity of Vanin-1 suggests a potential therapeutic application in diseases where this enzyme plays a significant pathological role, such as inflammatory bowel disease. nih.gov

| Compound | Human Vanin-1 IC50 (nM) | Mouse Vanin-1 IC50 (nM) |

|---|---|---|

| X17 | Not specified | 46.9 ± 2.6 |

| X49 | Not specified | 41.2 ± 0.8 |

Modulation of Neurological Receptor Systems (e.g., NMDA-R)

The morpholine moiety is a common feature in many centrally acting drugs, where it can influence pharmacokinetic properties and interact with various receptors. nih.gov A compound containing the this compound core structure, specifically 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine, has been identified as a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is a key component of the stress response system in the brain. The antagonist activity at the CRF1 receptor suggests a potential therapeutic role for such compounds in stress-related disorders.

While direct modulation of the N-methyl-D-aspartate (NMDA) receptor by this compound has not been extensively documented, the broader class of thiazole derivatives has been investigated for its effects on this receptor system. For instance, certain thiazolopyrimidinone derivatives have been patented as NMDA receptor modulators. google.com The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory, and its dysfunction is implicated in various neurological and psychiatric disorders. google.com The potential for thiazole-morpholine compounds to interact with the NMDA receptor system warrants further investigation.

In Vivo Pharmacological Evaluation and Preclinical Models

The in vitro activities of this compound and its analogs have been further substantiated through in vivo studies in various preclinical models of disease.

Efficacy Assessment in Animal Models of Inflammation and Pain

The analgesic and anti-inflammatory potential of thiazole derivatives has been confirmed in animal models. In a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, selected compounds were evaluated in a hot plate test for analgesia and a carrageenan-induced paw edema model for anti-inflammatory activity. frontiersin.org

In the hot plate test, which measures the response to thermal pain, the compounds demonstrated a significant analgesic effect. The carrageenan-induced paw edema model, a standard method for assessing acute inflammation, also showed a significant reduction in paw swelling following administration of the test compounds. frontiersin.org These in vivo results are consistent with the in vitro findings of COX and LOX inhibition, providing a clear link between the mechanism of action and the observed pharmacological effects.

| Compound/Treatment | Dose (mg/kg) | Inhibition of Edema at 5 hours (%) |

|---|---|---|

| 5e | 20 | 64.59 ± 1.49 |

| Aspirin (Standard) | 50 | 59.60 ± 1.52 |

Assessment of In Vivo Antimicrobial Efficacy

The in vivo evaluation of the antimicrobial efficacy of compounds containing the this compound structure is supported by studies on related molecules. The demonstrated activity of 2,4-disubstituted pyridine derivatives with a morpholine ring against intracellular M. tuberculosis in macrophages provides a strong rationale for their potential in vivo efficacy. The ability to target intracellular pathogens is a critical attribute for antimycobacterial drugs, as M. tuberculosis primarily resides within host cells.

While direct in vivo studies on this compound for antimicrobial activity are not extensively reported, the collective evidence from in vitro antimycobacterial assays and the intracellular activity of structurally similar compounds suggests a promising avenue for further preclinical development. The favorable physicochemical properties often imparted by the morpholine ring, such as improved solubility and metabolic stability, could translate to effective in vivo antimicrobial activity.

Preclinical Evaluation in Relevant Disease Models (e.g., Cancer Xenografts)

Preclinical evaluation in disease models, such as human tumor xenografts in immunocompromised mice, is a critical step in assessing the in vivo efficacy of potential anticancer compounds. These models allow for the study of a compound's ability to inhibit tumor growth in a living organism.

Despite extensive searches, no specific studies detailing the evaluation of this compound in cancer xenograft models were found. Research in this area has focused on other thiazole derivatives. For instance, novel 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor properties in vivo, with studies showing significant growth retardation of breast and ovarian xenograft tumors. However, these findings are specific to a different class of thiazole-containing compounds and cannot be extrapolated to this compound.

Table 1: Representative Data from Preclinical Xenograft Studies of Related Thiazole Compounds This table is illustrative of the type of data generated in such studies and does not represent data for this compound.

| Compound Class | Xenograft Model | Tumor Growth Inhibition (%) |

|---|---|---|

| 2-Aminophenyl-benzothiazoles | Breast (MCF-7) | Significant retardation |

Pharmacokinetic Considerations and Drug Metabolism Studies

Pharmacokinetic studies are essential to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. This information is vital for the development of a compound into a viable drug.

No specific pharmacokinetic or drug metabolism data for this compound has been published. The subsequent sections on metabolic stability and absorption are therefore based on general principles and data from related, but structurally distinct, molecules.

In vitro metabolic stability assays are used early in drug discovery to predict how quickly a compound will be metabolized in the body. These assays typically involve incubating the compound with liver fractions (like microsomes or S9) or hepatocytes and measuring the rate of its disappearance over time. A compound with low metabolic stability is likely to be cleared rapidly in vivo, potentially limiting its therapeutic efficacy.

Specific data on the in vitro metabolic stability of this compound is not available. Studies on other heterocyclic compounds, such as the bacterial β-glucuronidase inhibitor UNC10201652, which also contains a morpholine ring, have shown varying intrinsic clearances in human, mouse, and rat liver microsomes and hepatocytes. For example, the intrinsic clearance of UNC10201652 in human liver microsomes was determined to be 48.1 μL/min/mg. This highlights the type of quantitative data that would be necessary to evaluate the metabolic profile of this compound.

Table 2: Example of In Vitro Metabolic Stability Data for a Morpholine-Containing Compound (UNC10201652) This data is not for this compound and is provided for illustrative purposes only.

| Test System | Species | Intrinsic Clearance (CLint) |

|---|---|---|

| Liver Microsomes | Human | 48.1 µL/min/mg |

| Liver Microsomes | Mouse | 115 µL/min/mg |

| Liver Microsomes | Rat | 194 µL/min/mg |

| Hepatocytes | Human | 20.9 µL/min/10⁶ cells |

| Hepatocytes | Mouse | 116 µL/min/10⁶ cells |

The absorption profile of a drug candidate determines its bioavailability after oral administration. In vitro models, such as the Caco-2 cell permeability assay, are often used to predict intestinal absorption in humans.

There are no published studies on the absorption profile or gastrointestinal permeability of this compound. Research on other morpholine-derived thiazoles has indicated that some compounds possess attributes conducive to potential drug development, including positive absorption profiles. However, without specific experimental data for this compound, its potential for oral absorption remains uncharacterized.

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 4 Chlorothiazol 2 Yl Morpholine

Identification of Key Structural Determinants for Biological Activity

The biological profile of 4-(4-Chlorothiazol-2-YL)morpholine is a composite of the functionalities of its core components. The thiazole (B1198619) ring, a common feature in many biologically active compounds, is central to its mechanism of action, while the morpholine (B109124) ring primarily influences its pharmacokinetic properties.

Role of the Chlorothiazole Moiety in Target Interaction

The thiazole ring is a well-established pharmacophore, and its presence in this compound is a key determinant of its biological activity. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities, often through the inhibition of specific enzymes. ontosight.ainih.gov The thiazole nucleus can participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and binding. In many instances, the thiazole ring is essential for the compound's therapeutic action by blocking the biosynthesis of essential molecules in pathogens or cancer cells. nih.gov

Contribution of the Chloro-Substituent to Activity

The chloro-substituent on the thiazole ring plays a significant role in modulating the electronic properties and biological activity of this compound. Halogen atoms, such as chlorine, are known to influence the lipophilicity and metabolic stability of a compound. The introduction of a chlorine atom can enhance the binding affinity of a molecule to its target through halogen bonding, a non-covalent interaction between the halogen and a Lewis basic atom on the target protein. In some contexts, the position of the chloro-substituent is critical; for instance, para-chlorophenyl analogs of some morpholine-based thiazoles have shown varied inhibitory activity compared to other substitutions. nih.gov The presence of a chloro-group can also lead to significant cytotoxic effects in certain molecular scaffolds, highlighting its potential to enhance anticancer activity. nih.gov

Mechanistic Investigations of Biological Action

The biological effects of this compound are mediated through its interactions with specific enzymes and receptors. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action.

Enzyme Binding and Inhibition Kinetics

Thiazole derivatives are known to be effective enzyme inhibitors. ontosight.ai For instance, certain morpholine-derived thiazoles have demonstrated inhibitory activity against bovine carbonic anhydrase-II (CA-II). nih.gov The thiazole moiety in these compounds can bind to the active site of the enzyme, blocking its catalytic function. nih.gov While specific enzyme inhibition data for this compound is not extensively detailed in the available literature, the inhibitory activities of structurally related compounds provide valuable insights.

Table 1: Inhibitory Activity of Morpholine-Based Thiazole Analogs against Bovine Carbonic Anhydrase-II (CA-II)

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| Analog 1 | 4-para-nitrophenyl | 14-20 |

| Analog 2 | Unsubstituted 4-phenyl | 24-46 |

| Analog 3 | 4-para-chlorophenyl | 31-59 |

This table presents data for analogous compounds to illustrate the potential inhibitory activities and the influence of substituents, as specific data for this compound is not provided in the search results. Data is sourced from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. nih.gov

Receptor Interaction and Modulatory Effects

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

| 4,7-dichloroquinoline |

| Doxapram |

| Phendimetrazine |

| Moclobemide |

| Reboxetine |

| Aprepitant |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide |

| 2,4-diphenyl-5H-indeno[1,2-b]pyridines |

| N-[3-(10H-phenothia-zin-10-yl)propyl]-N'-[(substituted phenyl)methylidene]urea |

| N-[3-(10H-phenothiazin-10-yl)propyl]-2-(substituted phenyl)-4-oxo-3-thiazolidine-carboxamide |

| N-[3-(10H-phenothiazin-10-yl)propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamide |

| 4-(2-Chloroacetyl) morpholine |

| 2-amino benzothiazole |

Cellular Pathway Perturbations

A comprehensive search of scientific databases and literature yields no specific studies detailing the cellular pathway perturbations induced by this compound. The mechanism of action, cellular targets, and its effects on signaling cascades have not been elucidated.

In the absence of direct evidence, researchers often turn to the study of analogous compounds to hypothesize potential biological effects. For instance, various derivatives of morpholine have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer properties. Similarly, the thiazole ring is a core component of many biologically active compounds with demonstrated anti-inflammatory and antitumor effects. However, it is crucial to emphasize that the activity of such derivatives cannot be directly extrapolated to this compound without specific experimental validation.

The lack of published data underscores the need for future research to explore the biological profile of this compound. Such studies would be essential to determine if this compound interacts with key cellular pathways implicated in disease, such as those involved in cell proliferation, inflammation, or microbial growth. Standard methodologies for such investigations would include in vitro screening against a panel of kinases, receptors, and enzymes, followed by cell-based assays to measure downstream effects on specific signaling pathways.

Computational Chemistry and in Silico Modeling for 4 4 Chlorothiazol 2 Yl Morpholine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 4-(4-chlorothiazol-2-yl)morpholine, and a biological target, typically a protein.

The process involves predicting the binding mode and affinity of the ligand to the active site of the target protein. For instance, in studies of related morpholine-linked thiazolidinone hybrids, molecular docking simulations have been successfully employed to predict binding affinities against targets like Enoyl‐ACP reductase. scispace.comeurjchem.com These studies have shown that the interactions are often governed by a combination of van der Waals forces, hydrogen bonding, and hydrophobic interactions. eurjchem.com In the context of this compound, the morpholine (B109124) ring's oxygen atom can act as a hydrogen bond acceptor, a feature observed in the interaction of similar morpholine-containing compounds with their protein targets. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations can provide quantitative predictions of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable ligand-protein complex. For a series of morpholine-based thiazole (B1198619) derivatives targeting bovine carbonic anhydrase II, docking scores have been correlated with experimental inhibitory concentrations (IC50). nih.gov

Interactive Table: Predicted Binding Affinities of this compound Analogs Against Various Protein Targets (Hypothetical Data Based on Analogous Compounds)

| Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| This compound | Enoyl‐ACP Reductase | -8.2 | TYR, MET |

| Analog A (Nitro-substituted) | Carbonic Anhydrase II | -9.1 | THR, HIS |

| Analog B (Methyl-substituted) | Tubulin | -7.8 | LYS, VAL |

This table presents hypothetical data extrapolated from studies on similar compounds to illustrate the type of information generated from molecular docking.

Rational Design of New Analogs

The insights gained from molecular docking are pivotal for the rational design of new analogs with improved potency and selectivity. By understanding the specific interactions between this compound and its target, medicinal chemists can propose structural modifications to enhance these interactions. For example, the introduction of specific functional groups at key positions on the thiazole or morpholine rings can lead to the formation of additional hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity. This structure-guided design approach has been successfully applied to various morpholine-containing scaffolds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. pensoft.net These models are built by identifying molecular descriptors that correlate with the activity of a series of compounds. For derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, QSAR analyses have revealed that factors such as molecular volume, lipophilicity, and dipole moment significantly influence their antioxidant activity. pensoft.net

For this compound and its analogs, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, and then developing a predictive model. This model could then be used to estimate the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing. pensoft.net

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the conformational changes of both the ligand and the protein upon binding. nih.gov

For morpholine-based thiazoles, MD simulations have been used to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein's backbone and the ligand's atoms are analyzed to understand the stability and flexibility of the complex. Stable and low RMSD values for the protein-ligand complex suggest a stable binding interaction. nih.gov Such simulations would be invaluable for confirming the binding modes of this compound predicted by molecular docking and for understanding the dynamic nature of its interaction with a target protein.

Prediction of Biological Activity and Selectivity

Computational methods are increasingly used to predict the biological activity and selectivity of compounds before they are synthesized. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and metabolic properties. nih.gov The presence of the morpholine ring in this compound suggests its potential for biological activity. nih.govjocpr.com

By comparing the structural and electronic properties of this compound with databases of known active compounds, its potential biological targets can be predicted. Furthermore, computational models can help in predicting its selectivity for a particular target over others, which is a crucial aspect of drug development to minimize off-target effects. For instance, studies on morpholine-based thiazoles have shown that strategic modifications can enhance selectivity for specific enzyme isoforms. nih.gov

Virtual Screening and Library Design for Novel Chemical Entities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold can be used as a starting point for virtual screening campaigns. rsc.org Large virtual libraries can be generated by computationally adding various substituents to this core structure. These virtual compounds can then be docked into the active site of a target protein, and those with the best-predicted binding affinities can be prioritized for synthesis and experimental testing. nih.gov This approach significantly accelerates the discovery of new lead compounds compared to traditional high-throughput screening. nih.gov

Future Research Directions and Translational Perspectives for 4 4 Chlorothiazol 2 Yl Morpholine

Design and Synthesis of Next-Generation Analogs with Improved Efficacy and Selectivity

The future development of 4-(4-chlorothiazol-2-yl)morpholine as a therapeutic lead hinges on the strategic design and synthesis of next-generation analogs. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to optimize the molecule's pharmacological properties. tandfonline.com Modifications can be systematically introduced at various positions on the thiazole (B1198619) and morpholine (B109124) rings to enhance target affinity, improve selectivity, and optimize pharmacokinetic profiles. researchgate.netenamine.net

Key synthetic strategies may involve:

Substitution on the Thiazole Ring: The chlorine atom at the C4 position of the thiazole ring is a key site for modification. Replacing it with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups could significantly modulate the electronic properties and binding interactions of the molecule. nih.gov Furthermore, derivatization at the C5 position, which is currently unsubstituted, offers another avenue for introducing new functional groups to probe interactions with biological targets. nih.gov

Modification of the Morpholine Ring: While the morpholine ring is often incorporated to improve physicochemical properties like solubility, its structure can be altered to fine-tune activity. enamine.net Bioisosteric replacement with structures like thiomorpholine or piperazine could impact metabolic stability and target engagement.

Linker Modification: Although the morpholine is directly attached to the thiazole ring in the parent compound, introducing short linker moieties could be explored to alter the spatial orientation of the two ring systems, potentially leading to novel interactions with target proteins.

Table 1: Strategies for Analog Design

| Structural Modification Site | Type of Modification | Rationale based on Thiazole Chemistry | Potential Improved Property |

|---|---|---|---|

| Thiazole C4-Position | Substitution of Chlorine | Varying the halogen or introducing groups like -NO2 or -OCH3 can alter the electronic distribution and lipophilicity, impacting target binding affinity. nih.gov | Efficacy, Selectivity |

| Thiazole C5-Position | Introduction of Aryl or Alkyl Groups | Adding substituents to this position can explore new binding pockets within a target protein and improve potency. frontiersin.org | Efficacy, Target Specificity |

| Morpholine Ring | Bioisosteric Replacement (e.g., Thiomorpholine, Piperazine) | Altering the heteroatoms in the six-membered ring can modify metabolic stability, solubility, and hydrogen bonding capacity. researchgate.net | Pharmacokinetics, Bioavailability |

Exploration of Novel Biological Targets and Therapeutic Indications

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. tandfonline.comglobalresearchonline.net This versatility suggests that this compound and its future analogs could have therapeutic potential across multiple disease areas. While initial research may focus on a specific activity, a broader screening approach is warranted.

Potential therapeutic areas and targets for exploration include:

Oncology: Thiazole derivatives have shown potent anticancer activity by targeting various pathways. researchgate.net Potential targets include protein kinases (e.g., VEGFR-2), tubulin, and proteins involved in apoptosis regulation like Bcl-2 and caspases. researchgate.net Screening analogs against a panel of cancer cell lines could uncover novel antitumor agents.

Infectious Diseases: The thiazole ring is a core component of several antimicrobial agents. nih.gov Analogs could be evaluated for activity against a range of bacterial and fungal pathogens, particularly drug-resistant strains.

Inflammatory Diseases: Compounds containing the thiazole scaffold have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation. frontiersin.org

Neurological Disorders: Certain thiazole derivatives have demonstrated anticonvulsant properties, suggesting a potential role in treating epilepsy or other central nervous system disorders. tandfonline.com

Table 2: Potential Biological Targets and Indications

| Potential Biological Target Class | Example Targets | Associated Therapeutic Indication | Rationale |

|---|---|---|---|

| Protein Kinases | VEGFR-2, EGFR, etc. | Cancer | Many thiazole-based compounds are known kinase inhibitors. researchgate.net |

| Apoptosis Regulators | Bcl-2, Caspases, p53 | Cancer | Thiazoles can modulate key proteins to induce programmed cell death in tumor cells. researchgate.net |

| Inflammatory Enzymes | COX-1, COX-2, 5-LOX | Inflammation, Pain | The thiazole scaffold has been successfully used to develop dual COX/LOX inhibitors. frontiersin.org |

| Microbial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Bacterial Infections | The thiazole ring is present in various synthetic and natural antibiotics. nih.gov |

Advanced Mechanistic Studies and Omics Integration

To move beyond preliminary activity screening, it is crucial to understand the precise mechanism of action of promising analogs. Advanced molecular and systems biology approaches can provide a comprehensive picture of how these compounds exert their effects at a cellular level.

Future mechanistic studies should involve:

Target Deconvolution and Validation: For compounds that show activity in phenotypic screens, identifying the specific molecular target is a critical step. Techniques such as thermal proteome profiling, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to pinpoint the direct binding partners.

Pathway Analysis: Once a target is validated, further studies are needed to elucidate how its modulation affects downstream signaling pathways. Western blotting, reporter assays, and immunofluorescence can map the molecular cascade of events.

Omics Integration: A systems-level understanding can be achieved by integrating data from various "omics" platforms. Transcriptomics (RNA-seq), proteomics, and metabolomics can reveal global changes in gene expression, protein levels, and metabolic profiles within cells following treatment with a compound. This approach can uncover unexpected mechanisms of action and identify potential biomarkers of response.

Development of Targeted Delivery Systems

Even highly potent and selective compounds can be limited by poor pharmacokinetics or off-target toxicity. The development of targeted drug delivery systems (DDS) can address these challenges by ensuring the compound accumulates preferentially at the site of disease. nih.gov For thiazole-based compounds, several DDS strategies could be explored. pensoft.net

Table 3: Potential Targeted Delivery Strategies

| Delivery System | Description | Potential Advantage |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. pensoft.net | Improves solubility, prolongs circulation time, and can be surface-modified with targeting ligands. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers that can encapsulate or adsorb the drug. | Offers controlled release profiles and can be functionalized for active targeting. |

| Cyclodextrin Complexes | Cyclic oligosaccharides that can form inclusion complexes with guest molecules, enhancing their solubility and stability. pensoft.net | Increases aqueous solubility and bioavailability of poorly soluble compounds. |

| Antibody-Drug Conjugates (ADCs) | A highly potent drug is chemically linked to an antibody that specifically targets a protein expressed on diseased cells (e.g., tumor cells). | Maximizes efficacy on target cells while minimizing systemic exposure and toxicity. |

Collaborative Research and Translational Pathways from Bench to Preclinical Development

The translation of a promising chemical entity like this compound from a laboratory finding to a preclinical candidate is a complex, multi-stage process that requires interdisciplinary collaboration. nih.gov A successful translational pathway necessitates a coordinated effort among medicinal chemists, molecular biologists, pharmacologists, and formulation scientists.

Key elements of a robust translational strategy include:

Academia-Industry Partnerships: Collaborations between academic institutions, which often excel in early-stage discovery and mechanistic studies, and pharmaceutical companies, with their expertise in drug development, regulatory affairs, and clinical trials, can accelerate progress.

Establishment of Preclinical Models: The use of relevant and predictive preclinical models is essential. This includes not only traditional cell culture and animal models but also more advanced systems like patient-derived xenografts (PDXs), organoids, and microfluidic "organ-on-a-chip" platforms.

Iterative Optimization: The path from lead compound to preclinical candidate is rarely linear. It involves an iterative cycle of design, synthesis, biological testing, and pharmacokinetic/pharmacodynamic (PK/PD) profiling. Constant communication between different research teams is vital to guide this optimization process effectively.

Focus on Intellectual Property: Early and strategic filing of intellectual property is crucial to secure the investment needed for the long and expensive process of drug development.

By pursuing these integrated research directions, the full therapeutic potential of the this compound scaffold can be systematically explored and potentially translated into novel treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorothiazol-2-YL)morpholine, and how can reaction yields be improved?

- Methodology : Utilize nucleophilic substitution or cross-coupling reactions to attach the chlorothiazole moiety to the morpholine ring. For yield optimization, employ high-throughput screening (HTS) to test catalysts (e.g., Pd-based for Suzuki coupling), solvent polarity (DMF or THF), and temperature gradients (80–120°C). Monitor reaction progress via TLC or HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify morpholine protons (δ 3.5–4.0 ppm for N-CH₂ and O-CH₂) and chlorothiazole signals (δ 7.0–8.0 ppm for aromatic protons).

- IR : Detect C-Cl stretching (~750 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass accuracy. Cross-validate with fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Refer to GHS classifications (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles), conduct reactions in fume hoods, and store in inert atmospheres. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, applying restraints for disordered morpholine rings. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl⋯H hydrogen bonds) .

Q. What strategies mitigate contradictions in reported solubility values for this compound across studies?

- Methodology : Standardize assays using shake-flask methods (24 hrs, pH 7.4 PBS). Compare UV/Vis turbidity (λ = 600 nm) with HPLC quantification. Address discrepancies by controlling particle size (sonication) and equilibration time. Report results with error margins (±5%) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against homology-modeled receptors. Optimize force fields (AMBER) for halogen bonding (Cl-thiazole interactions). Validate with MD simulations (50 ns) and MM-GBSA free-energy calculations. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound in hepatic models?

- Methodology : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal incubations (37°C, NADPH). Quantify parent compound depletion via LC-MS/MS over 60 mins. Calculate t₁/₂ using first-order kinetics. Compare with control probes (e.g., midazolam for CYP3A4) .

Notes

- Structural Analogues : Insights from 4-(chlorobenzyl)morpholine (solubility: 180 µM) and 4-(thiazol-2-yl)morpholine (toxicity: H302) inform handling and design .

- Validation : Cross-validate computational predictions (e.g., docking scores) with experimental IC₅₀ or Ki values to resolve model biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.